molecular formula C7H11N3O5 B1204969 2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester

2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester

Cat. No. B1204969
M. Wt: 217.18 g/mol
InChI Key: WAKGSHQRLIGGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester is a natural product found in Streptomyces coerulescens and Streptomyces with data available.

Scientific Research Applications

1. Synthesis of Amino Acids and Derivatives

The compound plays a significant role in the synthesis of various amino acids and their derivatives. For instance, it is involved in the creation of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, a process crucial for preparing diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid (Davies et al., 2013).

2. Catalytic Reactions and Structural Analysis

This chemical is essential in catalytic reactions and structural analyses. It assists in metal-catalyzed reactions, particularly involving silver, and plays a part in the structural determination of amino acids through techniques like X-ray crystallography (Nakamura et al., 1976).

3. Optical Resolution and Complexation

The esters derived from this compound are used in optical resolution processes, particularly through complexation with optically active host compounds. This is crucial in the stereoselective synthesis of organic compounds (Toda et al., 1991).

4. Generation and Rearrangement of Vinyl Cations

It plays a role in the generation and rearrangement of vinyl cations, especially in reactions involving boron trifluoride etherate. This contributes to understanding the behavior of destabilized vinyl cations in various solvents (Pellicciari et al., 1996).

5. Synthesis of Labeled Oligo Acids

The compound is used in synthesizing labeled oligo acids, such as amino-acid, carbohydrate, coumarin, and biotin-labeled oligo[(R)-3-hydroxybutanoic acids], aiding in biochemical investigations and fluorescence spectroscopy (Fritz & Seebach, 1998).

6. Application in Azo Dyes

Its derivatives are significant in the synthesis of azo dyes, particularly when coupled with various diazo components. This is important in the study of the pH stability and chemical properties of these dyes (Wang et al., 2018).

7. Ester Hydrolysis and Enzymic Reactions

The compound is instrumental in the study of ester hydrolysis, particularly by enzymes like carboxypeptidase A. It aids in understanding enzymatic reaction mechanisms and the influence of various substituents on reaction rates (Bunting et al., 1974).

8. Synthesis of Amino Acid Esters

It is involved in the Michael addition process, crucial for synthesizing a range of 3-alkyl-4-aminobutanoic acids. This process is important in the development of various organic compounds and pharmaceuticals (Andruszkiewicz & Silverman, 1989).

9. Synthesis of Muramic Acid

The compound aids in the efficient synthesis of muramic acid and its stereoisomers, which is critical in carbohydrate research and understanding the structure of certain biomolecules (Ragoussis et al., 1997).

properties

Product Name

2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester

Molecular Formula

C7H11N3O5

Molecular Weight

217.18 g/mol

IUPAC Name

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid

InChI

InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13)

InChI Key

WAKGSHQRLIGGLB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O

synonyms

2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate
FR 900840
FR-900840
FR900840
O-(2-diazo-3-hydroxybutyryl)serine
thrazarine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester
Reactant of Route 2
2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester
Reactant of Route 3
2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester
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2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester
Reactant of Route 5
2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester
Reactant of Route 6
Reactant of Route 6
2-Diazo-3-hydroxybutanoic acid 2-amino-2-carboxyethyl ester

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